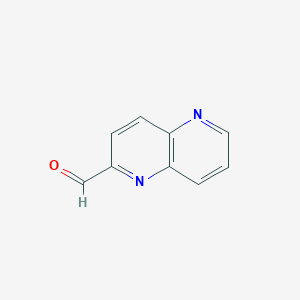

1,5-Naphthyridine-2-carbaldehyde

Overview

Description

1,5-Naphthyridine-2-carbaldehyde is a heterocyclic compound featuring a naphthyridine core with a carbaldehyde substituent at the 2-position. The naphthyridine scaffold, characterized by two fused pyridine rings, imparts unique electronic and steric properties, making it a versatile building block in organic synthesis and drug discovery. This compound is synthesized via oxidation of 2-methyl-1,5-naphthyridine derivatives, as demonstrated in studies where 2-methyl-1,5-naphthyridine di-N-oxide was oxidized to yield this compound di-N-oxide . Its aldehyde group enhances reactivity, enabling further functionalization into carboxylic acids, hydrazones, or metal complexes .

Applications span medicinal chemistry and materials science. For instance, fused 1,5-naphthyridine derivatives exhibit antiparasitic, antiproliferative, and antibacterial activities , while the carbaldehyde moiety in this compound serves as a precursor for optical materials and catalytic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-methyl-1,5-naphthyridine using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the Vilsmeier-Haack reaction, where 1,5-naphthyridine is treated with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, utilizing robust and efficient oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and specific industrial requirements .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 1,5-naphthyridine-2-carbaldehyde undergoes oxidation to form 1,5-naphthyridine-2-carboxylic acid. This reaction is catalyzed by strong oxidizing agents:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous media .

-

Product : 1,5-Naphthyridine-2-carboxylic acid, a compound with potential pharmaceutical applications .

Mechanistic Insight : The aldehyde group is oxidized to a carboxyl group via intermediate geminal diol formation under acidic conditions .

Reduction Reactions

The aldehyde functionality is reduced to a primary alcohol, yielding 1,5-naphthyridine-2-methanol:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether .

-

Product : 1,5-Naphthyridine-2-methanol, which retains the heterocyclic core and introduces a hydroxyl group for further derivatization .

Application : Reduced derivatives are intermediates in synthesizing bioactive molecules, such as antiviral or anticancer agents.

Nucleophilic Substitution and Addition

The aldehyde group participates in nucleophilic reactions, enabling functionalization at the 2-position:

Grignard and Organometallic Reagents

-

Reagents/Conditions : Grignard reagents (e.g., RMgX) or organolithium compounds (e.g., RLi) in anhydrous tetrahydrofuran (THF) .

-

Product : Secondary alcohols (after hydrolysis) or alkyl/aryl-substituted derivatives.

Condensation Reactions

-

Reagents/Conditions : Primary amines (e.g., NH₂R) under dehydrating conditions (e.g., acetic acid) .

-

Product : Schiff bases (imines), which are precursors for heterocyclic scaffolds or coordination complexes .

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring directs electrophiles to specific positions:

-

Nitration/Sulfonation : Limited data exist, but analogous naphthyridines undergo nitration at the 4- or 6-positions under mixed acid (HNO₃/H₂SO₄) conditions .

-

Halogenation : Chlorination or bromination occurs at activated positions, though regioselectivity depends on substituent effects .

Metal Complex Formation

The aldehyde and nitrogen atoms act as coordination sites for transition metals:

-

Reagents/Conditions : Reaction with metal salts (e.g., Cu(II), Fe(III)) in ethanol or aqueous solutions .

-

Product : Stable metal complexes with potential catalytic or medicinal properties .

Comparative Reaction Table

Research Highlights

Scientific Research Applications

1,5-Naphthyridine-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-naphthyridine-2-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Positional Isomers: 1,5-Naphthyridine-4-carbaldehyde

The positional isomer 1,5-naphthyridine-4-carbaldehyde shares the same molecular formula but differs in the aldehyde group’s position. Limited data suggest that this isomer is less studied compared to the 2-carbaldehyde derivative. While 2-carbaldehyde derivatives are frequently utilized in synthetic pathways (e.g., oxidation to carboxylic acids) , 4-carbaldehyde’s applications remain underexplored. Both isomers exhibit acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure) but lack detailed comparative data on reactivity or biological activity .

Functional Derivatives: 1,5-Naphthyridine-2-carboximidamide

1,5-Naphthyridine-2-carboximidamide hydrochloride (CAS 1179360-51-0) replaces the aldehyde group with a carboximidamide moiety. This modification enhances its utility as a pharmaceutical intermediate, particularly in antimalarial and anticancer agents. Unlike the aldehyde, carboximidamide derivatives exhibit improved solubility and binding affinity to biological targets, as seen in pyronaridine (a fused 1,5-naphthyridine antimalarial drug) .

Fused 1,5-Naphthyridines

Fused derivatives, such as benzo[b][1,5]naphthyridines or pyronaridine, incorporate additional rings, altering electronic properties and bioactivity. Key comparisons include:

- Pyronaridine : A fused 1,5-naphthyridine with potent antimalarial activity, demonstrating the importance of extended conjugation for target engagement .

Data Tables

Table 1: Comparative Properties of 1,5-Naphthyridine Derivatives

Research Findings and Key Insights

- Reactivity : The aldehyde group in this compound enables diverse transformations, such as oxidation to carboxylic acids or condensation into hydrazones, which are pivotal in synthesizing metal complexes for catalytic applications .

- Biological Relevance : While 2-carbaldehyde itself lacks direct therapeutic data, its derivatives contribute to bioactive molecules. For example, fused 1,5-naphthyridines derived from similar aldehydes show antiparasitic and anticancer effects .

- Safety Profile : Both 2- and 4-carbaldehyde isomers exhibit acute toxicity (Category 4), necessitating stringent handling protocols .

Biological Activity

1,5-Naphthyridine-2-carbaldehyde is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

1,5-Naphthyridine derivatives are known for their significant roles in medicinal chemistry, displaying various biological activities including antiproliferative , antibacterial , antiviral , antiparasitic , and anti-inflammatory effects. These compounds are structurally characterized by a fused bicyclic system containing nitrogen atoms which contribute to their reactivity and interaction with biological targets .

Anticancer Properties

Research indicates that 1,5-naphthyridine derivatives exhibit potent anticancer activities. For instance, benzo[b ][1,5]naphthyridine has shown cytotoxic effects against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HeLa (cervical cancer) cells. This compound acts through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Naphthyridine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzo[b][1,5]naphthyridine | HL-60 | 12 | Topoisomerase II inhibition |

| Benzo[b][1,5]naphthyridine | HeLa | 15 | Topoisomerase II inhibition |

| This compound | A549 (Lung) | 25 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of 1,5-naphthyridines are also notable. Studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this class have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy. The presence of nitrogen in the naphthyridine ring is crucial for enhancing biological activity .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Name | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Moreover, studies have indicated that certain naphthyridine derivatives can modulate inflammatory responses. For instance, canthin-6-one, a related compound, has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of colitis. This suggests that naphthyridines may possess immunomodulatory properties that could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : By disrupting cellular processes such as DNA replication and repair.

- Modulation of Immune Responses : Reducing inflammatory mediators and oxidative stress.

Case Studies

A notable study investigated the effects of various naphthyridine derivatives on tumor growth in murine models. The results demonstrated that treatment with these compounds resulted in a significant reduction in tumor size compared to control groups. Additionally, histological analyses revealed decreased proliferation markers and increased apoptosis in treated tumors .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-naphthyridine-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : Primary synthesis routes involve condensation reactions of pre-functionalized naphthyridine precursors. For example, derivatives like aminothiazole or pyrazole analogs can be synthesized via cyclization or coupling reactions using Pd catalysts . Optimize yields by controlling solvent polarity (e.g., DMF or THF) and reaction temperature (80–120°C). Monitor intermediates via TLC or HPLC to minimize byproducts .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Structural elucidation requires H/C NMR to identify aldehyde protons (δ ~9.5–10.5 ppm) and aromatic signals. Purity analysis via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Cross-reference with IR spectroscopy for functional group validation (C=O stretch at ~1700 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) and skin contact (H315/H319 risks). Store in airtight containers at 2–8°C, away from strong acids/bases to prevent hazardous reactions (e.g., decomposition to toxic NO) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodology : Standardize solvent systems (e.g., DMSO for solubility) and control batch-to-batch variability via QC checks (HPLC, melting point). Document storage conditions and aliquot preparation to mitigate degradation. Include positive controls (e.g., TGF-β inhibitors for kinase assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 1,5-naphthyridine derivatives?

- Methodology : Perform meta-analysis of IC values across studies, accounting for assay conditions (e.g., cell lines, ATP concentrations). Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular autophosphorylation assays). Investigate stereochemical or hydration state differences in compound batches .

Q. How can computational modeling predict the binding mode of this compound to biological targets like ALK5?

- Methodology : Use molecular docking (AutoDock Vina) with ALK5 crystal structures (PDB: 1B6C). Optimize ligand poses using AMBER force fields. Validate predictions via mutagenesis (e.g., Lys232/Arg235 residues critical for hydrogen bonding) .

Q. What synthetic modifications enhance selectivity for kinase inhibition while reducing off-target effects?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF) at position 3 to improve hydrophobic interactions. Replace the aldehyde with a semicarbazone or thiosemicarbazone to modulate binding kinetics. Test selectivity panels (e.g., p38 MAPK, JAK2) to identify structural determinants .

Q. How do stability studies inform the design of this compound derivatives for in vivo applications?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess hydrolytic degradation. Stabilize aldehyde moieties via prodrug strategies (e.g., acetal formation). Monitor plasma stability in rodent models using LC-MS/MS .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodology : Employ UPLC-QTOF for impurity profiling. Detect residual solvents (DMF, THF) via GC-MS. Quantify heavy metals (e.g., Pd catalysts) using ICP-OES. Establish thresholds per ICH Q3A guidelines .

Q. How can researchers leverage structure-activity relationships (SAR) to expand pharmacological applications?

- Methodology : Synthesize analogs with varied substituents (e.g., -OH, -NH) and test against diverse targets (e.g., antimicrobial, anticancer panels). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic/steric features with activity. Prioritize candidates with ClogP <3 and polar surface area <90 Ų for bioavailability .

Properties

IUPAC Name |

1,5-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOITAWCYZQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468971 | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883864-92-4 | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.